molecular formula C7H12O2 B072266 3-Ethyl-2,4-pentanedione CAS No. 1540-34-7

3-Ethyl-2,4-pentanedione

Cat. No. B072266
CAS RN: 1540-34-7
M. Wt: 128.17 g/mol
InChI Key: GUARKOVVHJSMRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Ethyl-2,4-pentanedione and its derivatives has been explored through various methods. For example, Lou Yunhao (2011) described the synthesis of a related compound, 2,3-pentanedione, through a classical nitration method, highlighting the potential for synthesizing 3-Ethyl-2,4-pentanedione through similar or adapted methodologies (Lou Yunhao, 2011).

Molecular Structure Analysis

The molecular structure of 3-Ethyl-2,4-pentanedione and related compounds has been studied using various techniques, including x-ray diffraction and computational methods. Destro et al. (1989) investigated the zwitterionic nature of a structurally similar compound, revealing insights into its geometrical parameters and electronic distribution that may parallel the structural characteristics of 3-Ethyl-2,4-pentanedione (Destro et al., 1989).

Chemical Reactions and Properties

3-Ethyl-2,4-pentanedione participates in a variety of chemical reactions, owing to its β-diketone structure. For instance, its ability to form complexes with metals has been demonstrated, as in the study by Ejidike and Ajibade (2015), which explored the synthesis and characterization of metal(II) complexes with a related ligand, indicating the potential reactivity of 3-Ethyl-2,4-pentanedione in forming coordination compounds (Ejidike & Ajibade, 2015).

Physical Properties Analysis

The physical properties of 3-Ethyl-2,4-pentanedione, such as solubility, melting point, and boiling point, are crucial for its handling and application in various domains. Studies like those conducted by Sathyanaranyamoorthi et al. (2010) on related compounds provide insight into how substituents like ethyl groups affect these properties, offering a basis for understanding the physical behavior of 3-Ethyl-2,4-pentanedione (Sathyanaranyamoorthi et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-Ethyl-2,4-pentanedione, including its reactivity, stability, and tautomerism, are important for its application in synthesis and catalysis. Research by Rakhshanipour et al. (2020) on the related 3-nitroso-2,4-pentanedione provides valuable insights into the tautomerism and hydrogen bonding patterns that could be relevant for understanding the chemical behavior of 3-Ethyl-2,4-pentanedione (Rakhshanipour et al., 2020).

Scientific Research Applications

  • CO2 Absorption Features of Ionic Liquids with 2,4-Pentanedionate Derivatives : Research by Umecky et al. (2019) explored the basic 2,4-pentanedionate anion as a candidate for task-specific ionic liquids in CO2 chemical absorption. They studied 1-ethyl-3-methylimidazolium ionic liquids with 2,4-pentanedionate and its fluorine derivatives, showing interactions relevant for CO2 absorption processes (Umecky et al., 2019).

  • Synthesis of 4-N-Benzazolylamino Derivatives : Milata et al. (1992) discussed the synthesis of derivatives using ethoxymethylene derivatives of 2,4-pentanedione under mild conditions. This research contributes to the development of novel compounds with potential applications in various fields (Milata et al., 1992).

  • Solvation Analysis of Methyl and Ethyl Substituted 2,4-Pentanediones : Sathyanaranyamoorthi et al. (2010) extended the polarizable continuum solvation model to analyze the conformers of 3-methyl and 3-ethyl substituted 2,4-pentanediones in various solvents. This study aids in understanding the physical properties and quantum mechanical behavior of these compounds (Sathyanaranyamoorthi et al., 2010).

  • Methylthiothiocarbonylation of 2,4-Pentanedione : Oliva et al. (1998) explored a reaction involving 2,4-pentanedione with sodium acetate and dimethyl trithiocarbonate, contributing to the field of organic synthesis and offering insights into new reactions and compounds (Oliva et al., 1998).

  • Zwitterionic Nature of Strongly Twisted Push-Pull Ethylenes : Destro et al. (1989) studied the title compound 3-(1,3-diisopropyl-2-imidazolidinylidene)-2,4-pentanedione monohydrate. This research provides insights into the zwitterionic nature and polar character of substituted ethylenes, which is significant in the understanding of molecular structures and properties (Destro et al., 1989).

Safety And Hazards

3-Ethyl-2,4-pentanedione is classified as a highly flammable liquid and vapor . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, not ingesting, and not smoking .

properties

IUPAC Name

3-ethylpentane-2,4-dione
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InChI

InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARKOVVHJSMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30165510
Record name 3-Ethylpentane-2,4-dione
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Molecular Weight

128.17 g/mol
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Product Name

3-Ethyl-2,4-pentanedione

CAS RN

1540-34-7
Record name 3-Ethyl-2,4-pentanedione
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Record name 3-Ethylpentane-2,4-dione
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Record name 3-Ethyl-2,4-pentanedione
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Record name 3-Ethylpentane-2,4-dione
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Record name 3-ethylpentane-2,4-dione
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Synthesis routes and methods

Procedure details

To a three-neck flask in N2 atmosphere free of water and oxygen were successively added 0.066 mol potassium tert-butoxide and 150 mlTHF. Then to the resulting mixture was slowly added dropwise 0.06 mol acetylacetone with stirring while cooling the mixture with ice-bath. The reaction was allowed to continue at room temperature for 1 hour, then 0.07 mol iodoethane was added dropwise at room temperature. Next, the reaction was allowed to continue at room temperature for further 48 hours. After the reaction was finished, the solvent was removed by distillation. To the solid mixture was added saturated saline until the solid mixture was just completely dissolved. The solution was extracted with suitable amount of anhydrous ethyl ether for three times. The organic phase was combined and dried over anhydrous sodium sulfate. The solvent was removed to give 6.5 g product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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